(4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone
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Overview
Description
(4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone is a chemical compound that features a combination of a bromine and chlorine-substituted phenyl ring attached to a piperazine moiety via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanone group can be reduced to a methanol derivative or oxidized to a carboxylic acid derivative.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Methanol derivatives.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
(4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanol: A reduced form of the compound with a hydroxyl group instead of a methanone group.
(4-Bromo-2-chlorophenyl)(piperazin-1-yl)carboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: (4-Bromo-2-chlorophenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12BrClN2O |
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Molecular Weight |
303.58 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12BrClN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
XJWALKJZOHDDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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